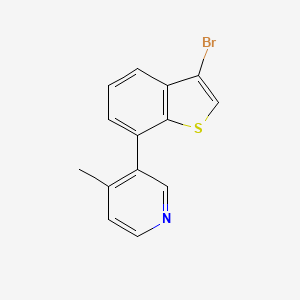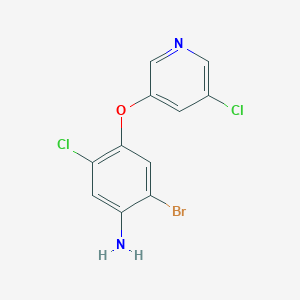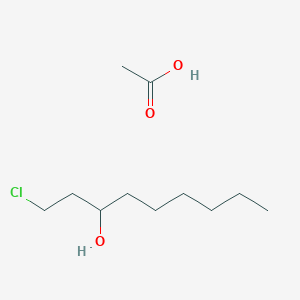![molecular formula C13H10N6 B13889845 8-(1H-indol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13889845.png)
8-(1H-indol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(1H-indol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a compound that combines the structural features of indole and triazolopyrazine. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Triazolopyrazine is a fused heterocyclic system containing both triazole and pyrazine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
The synthesis of 8-(1H-indol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Construction of the Triazolopyrazine Core: The triazolopyrazine core can be constructed by cyclization reactions involving appropriate precursors. For example, a triazole ring can be formed by the reaction of hydrazine with a nitrile, followed by cyclization with a suitable pyrazine derivative.
Coupling of Indole and Triazolopyrazine: The final step involves coupling the indole derivative with the triazolopyrazine core under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Análisis De Reacciones Químicas
8-(1H-indol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole or triazolopyrazine rings are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.
Aplicaciones Científicas De Investigación
8-(1H-indol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent.
Biological Research: The compound is used as a tool to study the biological functions of indole and triazolopyrazine derivatives.
Chemical Biology: The compound is employed in chemical biology to investigate the mechanisms of action of indole and triazolopyrazine-based drugs.
Mecanismo De Acción
The mechanism of action of 8-(1H-indol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves its interaction with specific molecular targets and pathways:
Inhibition of ERK Signaling Pathway: The compound inhibits the ERK (extracellular signal-regulated kinase) signaling pathway, which is crucial for cell proliferation and survival.
Induction of Apoptosis: The compound induces apoptosis (programmed cell death) in cancer cells by regulating cell cycle-related and apoptosis-related proteins.
Comparación Con Compuestos Similares
8-(1H-indol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine can be compared with other similar compounds, such as:
[1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives: These compounds also contain indole and triazole rings and have shown anticancer activity by inhibiting the ERK signaling pathway.
Indole Derivatives: Various indole derivatives possess diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Triazolopyrazine Derivatives: These compounds are studied for their potential as kinase inhibitors and anticancer agents.
Propiedades
Fórmula molecular |
C13H10N6 |
|---|---|
Peso molecular |
250.26 g/mol |
Nombre IUPAC |
8-(1H-indol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine |
InChI |
InChI=1S/C13H10N6/c14-13-17-12-11(16-6-7-19(12)18-13)9-2-1-3-10-8(9)4-5-15-10/h1-7,15H,(H2,14,18) |
Clave InChI |
PFKZIBJCLTUYSS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=CNC2=C1)C3=NC=CN4C3=NC(=N4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-oxo-3-phenyl-1H-pyrido[3,4-b]pyrazine-7-carboxylate](/img/structure/B13889763.png)
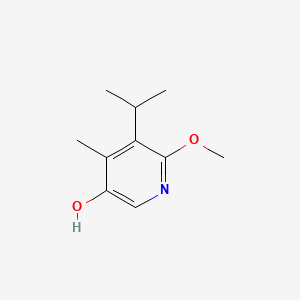
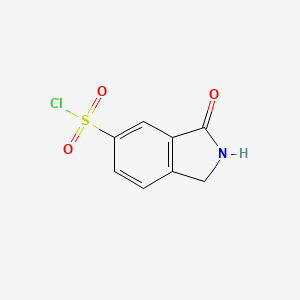

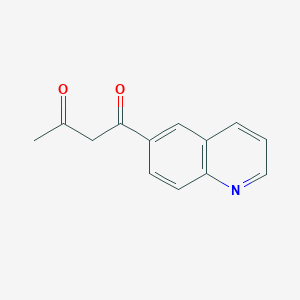
![7-Bromo-2-chloro-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B13889806.png)
![2-{2-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13889809.png)

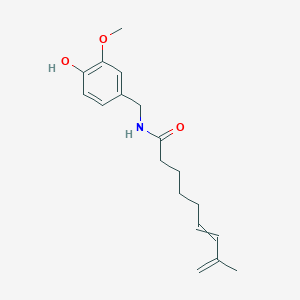
![2-[3-Cyano-5-(4-methoxyphenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B13889820.png)
